Azido-PEG2-TFP ester
Description
Azido-PEG2-TFP ester is a heterobifunctional polyethylene glycol (PEG)-based linker widely used in bioconjugation, drug delivery, and materials science. Its structure comprises three critical components (Figure 1):
- Azido group (N₃): Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating efficient "click chemistry" reactions .
- PEG2 spacer: A short polyethylene glycol chain (two ethylene glycol units) that enhances hydrophilicity, reduces steric hindrance, and improves biocompatibility .
- Tetrafluorophenyl (TFP) ester: A reactive group that undergoes nucleophilic substitution with primary amines (e.g., lysine residues in proteins), forming stable amide bonds. Compared to NHS esters, TFP esters exhibit superior hydrolysis resistance, enabling prolonged reaction windows .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F4N3O4/c14-8-7-9(15)12(17)13(11(8)16)24-10(21)1-3-22-5-6-23-4-2-19-20-18/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCGBDCYZQZRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCN=[N+]=[N-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139636 | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-87-7 | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801139636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG2-TFP ester can be synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and tetrafluorophenyl ester groups. The general synthetic route involves:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting its hydroxyl groups into more reactive intermediates, such as tosylates or mesylates.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide functionality.
Formation of Tetrafluorophenyl Ester: Finally, the azido-functionalized polyethylene glycol is reacted with tetrafluorophenyl chloroformate to form the tetrafluorophenyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Reaction of TFP Ester with Amines
The TFP ester reacts with primary amines (-NH₂) to form stable amide bonds. Key characteristics include:
Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| pH Range | 7.5 – 8.0 |
| Temperature | Room temperature – 37°C |
| Buffers | Phosphate, HEPES, or borate (avoid amine-containing buffers like Tris) |
Mechanism
-
Nucleophilic attack by the amine on the carbonyl carbon of the TFP ester.
Advantages Over NHS Esters
| Property | TFP Ester | NHS Ester |
|---|---|---|
| Hydrolytic Stability | Higher (slower hydrolysis) | Lower |
| Amine Reactivity | Faster at pH 7.5–8.0 | Slower |
| pH Range | 7.5–8.0 | 7.0–7.5 |
Azide Group Click Chemistry
The azide (-N₃) participates in three primary click reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagents : Cu(I) catalyst, terminal alkyne.
-
Conditions :
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagents : Cyclooctyne derivatives (e.g., DBCO).
-
Reaction : Forms 1,5-disubstituted triazole without copper .
-
Applications : Live-cell labeling due to copper-free conditions .
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Sequential and Orthogonal Conjugation
Azido-PEG₂-TFP ester enables two-step bioconjugation:
-
Amine Conjugation : TFP ester reacts with lysine residues or N-termini of proteins at pH 7.5–8.0 .
-
Azide Conjugation : Click chemistry with alkyne-tagged molecules (e.g., fluorescent dyes, drugs) .
Example Workflow :
Stability and Hydrolysis Kinetics
Scientific Research Applications
Azido-PEG2-TFP ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and material science.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of functionalized surfaces and nanomaterials.
Mechanism of Action
The mechanism of action of Azido-PEG2-TFP ester involves:
Azide Group: The azide group participates in click chemistry reactions, forming triazoles with alkynes.
Tetrafluorophenyl Ester Group: This group reacts with amines to form stable amide bonds, facilitating the conjugation of biomolecules and other functional groups.
Comparison with Similar Compounds
Key Properties
- Molecular formula: C₉H₁₂F₄N₃O₅ (approximate; variations exist based on synthesis) .
- Molecular weight: ~307–439 g/mol (varies by PEG length and substituents) .
- Storage: Stable at -20°C under inert gas, protected from light and moisture .
Comparison with Similar Compounds
Azido-PEG2-TFP ester belongs to a family of azide- and ester-functionalized PEG linkers. Below, we compare its properties with structurally analogous compounds (Table 1).
Table 1: Comparison of Azido-PEG-TFP Esters and Related Derivatives
Key Differentiators
PEG Chain Length
- Shorter PEGs (PEG1–PEG4):
- Longer PEGs (PEG8–PEG12): Advantages: Enhanced solubility and biocompatibility; ideal for shielding hydrophobic payloads in vivo .
Ester Reactivity and Stability
- TFP vs. NHS Esters:
- TFP vs. PFP Esters:
Functional Versatility
- This compound’s intermediate PEG length allows it to serve as a versatile linker for both small molecules (e.g., fluorescent dyes) and larger biomolecules (e.g., antibodies) without significant solubility challenges .
- In contrast, Azido-PEG12-TFP ester is reserved for applications requiring prolonged circulation times, such as PEGylated therapeutics .
Biological Activity
Azido-PEG2-TFP ester is a specialized compound utilized in bioconjugation and click chemistry applications. This compound features an azide group that facilitates bio-orthogonal reactions, making it a valuable tool in various biological research contexts, including protein labeling, drug delivery, and the development of fluorescent probes. This article will explore the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) linker with an azide functional group at one end and a tetrafluorophenyl (TFP) ester at the other. The chemical structure can be represented as follows:
- Molecular Formula : C11H16N4O6
- Molecular Weight : 300.3 g/mol
- CAS Number : 1312309-64-0
The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications. The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for selective labeling of biomolecules without interfering with their natural functions.
Bio-Orthogonal Reactions
The azide group in this compound can react with alkynes through bio-orthogonal reactions, forming stable triazole bonds. This reaction is particularly advantageous in live-cell imaging and tracking due to its specificity and minimal background interference. The TFP ester reacts with primary and secondary amines, facilitating the conjugation of proteins and other biomolecules.
Stability and Reactivity
The stability of the TFP ester is critical for maintaining the integrity of the conjugated molecules until they reach their target site. The hydrolysis of NHS esters, such as TFP esters, occurs at varying rates depending on pH and temperature, which can influence the efficiency of bioconjugation processes . For instance, at physiological pH (around 7.4), the half-life of hydrolysis is approximately 4–5 hours, which allows sufficient time for conjugation reactions to occur.
Applications in Protein Labeling
This compound has been successfully employed in various studies for protein labeling. One notable case involved its use in synthesizing fluorogenic probes that enable real-time monitoring of protein-protein interactions in living cells. The study demonstrated that the PEG linker did not significantly hinder the quenching efficiency of fluorophores, which is vital for accurate detection .
Case Studies
- Fluorogenic Probe Synthesis :
- Antibody Conjugation :
- In Vivo Applications :
Data Table: Summary of Key Findings
Q & A
Basic Research Questions
Q. What are the primary chemical reactions and optimal conditions for Azido-PEG2-TFP ester in bioconjugation?
- Methodological Answer : this compound undergoes two key reactions:
- Click Chemistry : The azide (N₃) group reacts with alkynes (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages. Optimal conditions include ambient temperature, aqueous or organic solvents (e.g., DMSO), and neutral pH .
- TFP Ester Reactivity : The trifluorophenyl (TFP) ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Use pH 8–9 (e.g., bicarbonate buffer) and avoid prolonged exposure to moisture to prevent hydrolysis .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Short-term : Store at –20°C in airtight, light-protected vials with desiccants to minimize hydrolysis and azide degradation .
- Long-term : Aliquot to avoid freeze-thaw cycles. Confirm stability via HPLC or NMR if stored >6 months .
Q. What analytical techniques confirm successful conjugation of this compound to biomolecules?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect TFP ester release (absorbance at 260–280 nm) after reaction .
- Mass Spectrometry (MS) : Confirm molecular weight shifts (e.g., +365.4 Da for PEG2 linker) .
- Fluorescence Gel Electrophoresis : Track PEGylation-induced mobility shifts in labeled proteins .
Q. How does the PEG chain length in Azido-PEGn-TFP esters affect reactivity and application?
- Methodological Answer :
- Shorter Chains (e.g., PEG2) : Higher reactivity due to reduced steric hindrance; suitable for small-molecule conjugates .
- Longer Chains (e.g., PEG12) : Improved solubility and biocompatibility for larger biomolecules (e.g., antibodies) .
- Validation : Compare reaction kinetics via time-course HPLC for different PEG lengths .
Q. What are common competing reactions when using TFP esters in aqueous solutions?
- Methodological Answer :
- Hydrolysis : Competing with amide bond formation; mitigated by using fresh buffers (pH 8–9) and minimizing reaction time .
- Nonspecific Binding : Pre-incubate TFP esters with inert amines (e.g., glycine) to quench excess reactivity .
Advanced Research Questions
Q. How can reaction parameters be optimized to maximize conjugation efficiency of this compound with amine-rich proteins?
- Methodological Answer :
- Molar Ratio Screening : Test 1:1 to 1:10 (protein:reagent) ratios to balance labeling efficiency and aggregation .
- Temperature Optimization : Compare yields at 4°C (slow, specific) vs. 25°C (fast, risk of side reactions) .
- Quenching Validation : Use SDS-PAGE to confirm unreacted TFP ester removal via dialysis or size-exclusion chromatography .
Q. How can cross-reactivity between this compound and non-target functional groups (e.g., thiols) be addressed?
- Methodological Answer :
- Selective Blocking : Pre-treat samples with thiol-blocking agents (e.g., iodoacetamide) before conjugation .
- Orthogonal Chemistry : Use sequential labeling (e.g., click chemistry first, followed by TFP-amine reactions) to isolate steps .
Q. What strategies prevent hydrolysis of TFP esters during long-term bioconjugation experiments?
- Methodological Answer :
- Anhydrous Conditions : Use organic solvents (e.g., DMF) for initial reagent dissolution .
- Controlled Buffering : Add pH stabilizers (e.g., HEPES) to maintain alkaline conditions without overshooting .
- Real-Time Monitoring : Track hydrolysis via LC-MS at 0, 1, and 3-hour intervals to adjust reaction timing .
Q. How can this compound be integrated with advanced imaging techniques (e.g., super-resolution microscopy)?
- Methodological Answer :
- Dual Labeling : Combine with fluorophore-conjugated DBCO for simultaneous targeting and imaging .
- Quencher Pairing : Use FRET-based probes to monitor conjugate stability in live cells .
Q. How to design controlled experiments to evaluate the efficiency of this compound in drug delivery systems?
- Methodological Answer :
- Negative Controls : Include non-reactive PEG analogs (e.g., methoxy-PEG2-TFP) to assess nonspecific binding .
- Dose-Response Studies : Measure cellular uptake (e.g., flow cytometry) across reagent concentrations .
- In Vivo Validation : Use isotopic labeling (e.g., ¹⁴C-PEG2) in murine models to track biodistribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
